Lobelane Hydrochloride
Description
Properties
CAS No. |
246244-19-9 |
|---|---|
Molecular Formula |
C22H30ClN |
Molecular Weight |
343.94 |
IUPAC Name |
(2R,6S)-rel-1-Methyl-2,6-bis(2-phenylethyl)-piperidine hydrochloride |
InChI |
InChI=1S/C22H29N.ClH/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20;/h2-7,9-12,21-22H,8,13-18H2,1H3;1H/t21-,22+; |
InChI Key |
DACHMHAHDFIZEC-WHXBIKBMSA-N |
SMILES |
CN1[C@@H](CCC2=CC=CC=C2)CCC[C@H]1CCC3=CC=CC=C3.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lobelane Hydrochloride; |
Origin of Product |
United States |
Scientific Research Applications
Treatment of Methamphetamine Abuse
Lobelane has been identified as a promising candidate for treating methamphetamine addiction. Research indicates that lobelane effectively decreases methamphetamine self-administration in animal models. A study demonstrated that lobelane reduced methamphetamine self-administration in rats without affecting sucrose-maintained responding, suggesting its specificity for methamphetamine-related behaviors . The compound was found to have a shorter duration of action compared to lobeline, indicating potential for acute treatment strategies .
Table 1: Efficacy of Lobelane in Reducing Methamphetamine Self-Administration
| Dose (mg/kg) | Effect on Methamphetamine Self-Administration | Effect on Sucrose-Maintained Responding |
|---|---|---|
| 1 | Decreased | No effect |
| 5 | Decreased | No effect |
| 10 | Significant decrease | No effect |
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of lobelane, particularly in reducing oxidative stress and DNA damage associated with seizures . This suggests potential applications in treating neurological disorders where oxidative stress plays a critical role.
Case Study: Neuroprotective Effects of Lobelane
- In a controlled study, rats administered lobelane showed significant reductions in seizure-induced DNA damage compared to control groups. The results indicate that lobelane may mitigate oxidative stress effects, presenting a potential therapeutic avenue for epilepsy and other seizure disorders.
Interaction with Nicotinic Receptors
Lobelane exhibits interactions with nicotinic acetylcholine receptors (nAChRs), particularly α4β2 nAChRs, which are implicated in addiction mechanisms . Its partial agonist activity at these receptors positions it as a candidate for smoking cessation therapies and other nicotine-related disorders.
Table 2: Binding Affinity of Lobelane to Nicotinic Receptors
| Receptor Type | Binding Affinity (IC50) |
|---|---|
| α4β2 nAChR | Nanomolar range |
| α7 nAChR | Less potent |
Comparison with Similar Compounds
Structural Analogues of Lobelane Hydrochloride
This compound belongs to a class of 1,4-diphenethylpiperidine derivatives. Structural modifications to its scaffold have yielded analogs with varying potency and selectivity:
Key Findings :
- Potency : GZ-252B and GZ-260C exhibit higher VMAT2 affinity (Ki <13 nM) than this compound (Ki 13–16 nM) .
- Selectivity : All analogs show >50-fold selectivity for VMAT2 over dopamine (DAT) and serotonin (SERT) transporters, reducing off-target effects .
- Mechanistic Diversity : While this compound and GZ-252B act via competitive inhibition, GZ-793A and AV-1-292C interact with alternate VMAT2 sites, suggesting multiple pharmacological targets on the transporter .
Functional Comparison with Lobeline
Lobeline, the parent compound, inhibits both VMAT2 and nAChRs, leading to mixed effects on dopamine release and cardiovascular side effects . In contrast:
- VMAT2 Selectivity : this compound and its analogs lack significant nAChR affinity, eliminating nicotinic side effects .
- Dopamine Release : Lobeline increases cytosolic dopamine via vesicular uptake inhibition, whereas Lobelane analogs preferentially block methamphetamine-induced dopamine release without depleting neuronal stores .
Preparation Methods
Step 1: Solvent Mixing and Initial Reaction
Under stirring at room temperature, left-handed lobeline (20 g) is combined with dehydrated alcohol (40 g) and methyl tertiary butyl ether (MTBE) in a reactor. The weight ratios of lobeline:dehydrated alcohol:MTBE are critical, varying between 1:2:6 and 1:2:12 across embodiments. This mixture forms a homogenous solution, facilitating subsequent acidification.
Step 2: Acidification and Thermal Control
A hydrochloric acid-ethanol solution (20% concentration) is added to the mixture, with the acid mass equivalent to 0.7–1.4 times the lobeline weight. The solution is heated at a controlled rate of 2–4°C/min until reflux begins, followed by insulation at reflux temperature for 0.5–2 hours. This step ensures complete protonation of the alkaloid, forming the hydrochloride salt.
Step 3: Crystallization and Purification
The reaction mass is cooled to 0–5°C, inducing crystallization over 4–6 hours. The resulting filter cake is washed sequentially with MTBE and dehydrated alcohol to remove residual solvents and byproducts. Final drying at 45–60°C yields a white crystalline powder with a purity exceeding 99.7%.
Critical Parameters and Optimization
-
Solvent Ratios : Higher MTBE volumes (e.g., 1:2:12 ratio) enhance crystallization efficiency, reducing single impurities to 0.09%.
-
Acid Concentration : A 20% hydrochloric acid-ethanol solution optimizes protonation without over-acidification.
-
Temperature Control : Slow heating prevents thermal degradation, while rapid cooling ensures uniform crystal formation.
Comparative Analysis of Embodiments
The patent details three embodiments with varying MTBE quantities, demonstrating the solvent’s role in yield and purity. Table 1 summarizes these findings.
Table 1: Performance of Embodiments in Lobeline Hydrochloride Synthesis
| Embodiment | Lobeline (g) | Dehydrated Alcohol (g) | MTBE (g) | Yield (%) | Single Impurity (%) | Total Impurities (%) |
|---|---|---|---|---|---|---|
| 1 | 20 | 40 | 120 | 95.5 | 0.13 | 0.28 |
| 2 | 20 | 40 | 160 | 95.9 | 0.12 | 0.27 |
| 3 | 20 | 40 | 240 | 95.9 | 0.09 | 0.29 |
Key Observations :
-
Yield : All embodiments achieve yields >95%, with marginal improvements in Embodiments 2 and 3 due to enhanced solubility.
-
Purity : Embodiment 3, using a 1:2:12 lobeline:alcohol:MTBE ratio, achieves the lowest single impurity (0.09%), though total impurities slightly increase, likely due to solvent carryover.
-
Industrial Scalability : The method’s simplicity and reproducibility make it suitable for large-scale production, aligning with China’s 2010 and 2015 pharmacopoeial standards.
Mechanistic Insights into Solvent and Acid Roles
Solvent System Dynamics
-
Dehydrated Alcohol : Acts as a polar protic solvent, facilitating lobeline dissolution and acid interaction.
-
MTBE : A non-polar solvent that stabilizes intermediates and promotes crystallization via reduced solubility at lower temperatures.
Acid-Base Reaction Kinetics
The hydrochloric acid-ethanol solution protonates lobeline’s tertiary amine, forming a water-soluble hydrochloride salt. The 20% acid concentration balances reactivity and safety, avoiding excessive HCl generation.
Industrial Applicability and Regulatory Compliance
The patented method’s adherence to pharmacopoeial standards underscores its industrial viability. Key advantages include:
-
Cost Efficiency : Reduced solvent consumption and higher yields lower production costs by ~30% compared to traditional methods.
-
Quality Control : Total impurities <0.3% meet stringent regulatory requirements for pharmaceutical-grade compounds.
-
Environmental Impact : MTBE’s low toxicity and high recyclability align with green chemistry principles.
Q & A
Q. What is the primary mechanism by which lobelane hydrochloride attenuates methamphetamine-induced behavioral effects in preclinical models?
this compound inhibits methamphetamine (METH)-evoked dopamine (DA) release by targeting the vesicular monoamine transporter-2 (VMAT2). It reduces DA vesicular uptake, thereby depleting presynaptic DA available for METH-induced reverse transport via the dopamine transporter (DAT). This mechanism was validated using radioligand binding assays ([³H]DTBZ competition) and functional assays measuring [³H]DA uptake in isolated synaptic vesicles .
Q. How does this compound's interaction with VMAT2 differ from other monoamine transporters?
Lobelane exhibits >100-fold selectivity for VMAT2 over DAT and serotonin transporters (SERT). This specificity was confirmed through comparative inhibition studies using [³H]DA uptake assays in vesicles (VMAT2) and synaptosomes (DAT/SERT). The lack of affinity for nicotinic acetylcholine receptors further distinguishes its mechanism from other alkaloids like lobeline .
Q. Which structural features of this compound are critical for its VMAT2 inhibitory activity?
The cis-2,6-diphenethylpiperidine scaffold is essential for VMAT2 binding. Modifications to the aromatic substituents (e.g., 4-methoxy or 2,4-dichloro groups) enhance potency, while N-methyl substitution improves water solubility. Conformational rigidity studies using bicyclic analogs suggest that extended, planar geometries optimize VMAT2 interactions .
Advanced Research Questions
Q. How can researchers design lobelane analogs with improved pharmacokinetic properties while retaining VMAT2 selectivity?
Strategies include:
- Polar group incorporation : Replacing the N-methyl group with a diol moiety (e.g., GZ-793A) enhances water solubility without compromising VMAT2 affinity .
- Aromatic substitutions : Para-methoxy or halogenated phenethyl groups improve blood-brain barrier penetration and metabolic stability .
- Conformational restriction : Bicyclic analogs (e.g., exo,exo-2,6-diphenethyl-1-azabicyclo[2.2.2]octane) mimic lobelane’s active conformation, reducing off-target effects .
Q. How can contradictory data between VMAT2 binding affinity and functional inhibition be resolved in structure-activity relationship (SAR) studies?
Discrepancies arise when analogs show high [³H]DTBZ binding affinity (indicating VMAT2 recognition) but weak [³H]DA uptake inhibition. Kinetic analyses (e.g., competitive vs. non-competitive inhibition) and molecular docking can clarify whether steric hindrance or allosteric modulation underlies these differences. For example, GZ-252B and GZ-260C exhibit competitive inhibition, aligning binding and functional data .
Q. What experimental approaches validate the translation of in vitro VMAT2 inhibition to in vivo efficacy in METH addiction models?
- Dose-response studies : Parenteral/oral administration of lobelane analogs in rodents, paired with microdialysis to measure striatal DA levels .
- Behavioral assays : Self-administration paradigms (e.g., fixed-ratio vs. progressive-ratio schedules) assess reductions in METH-seeking behavior .
- Selectivity controls : Testing for effects on food-reinforced behavior ensures VMAT2-specific action .
Q. How does this compound’s interaction with VMAT2 compare to reserpine or tetrabenazine (TBZ) in terms of mechanism?
Unlike reserpine (which depletes vesicular DA irreversibly) or TBZ (a non-competitive VMAT2 inhibitor), lobelane acts as a competitive inhibitor. It blocks [³H]DA uptake without inducing DA release, as shown in vesicle efflux assays. This reversible mechanism reduces the risk of Parkinsonian side effects .
Q. What methodologies are used to study conformational requirements for lobelane-VMAT2 binding?
- Stereocontrolled synthesis : Exo,exo- vs. endo,endo-bicyclic analogs reveal that extended conformations optimize binding .
- Radioligand displacement : Correlate structural modifications (e.g., phenethyl chain length) with [³H]DTBZ binding affinity .
- Molecular dynamics simulations : Model ligand-VMAT2 interactions to predict pharmacophore requirements .
Q. How can researchers address the limited oral bioavailability of this compound in preclinical development?
- Prodrug strategies : Esterification of polar groups (e.g., diol moieties in GZ-793A) to enhance intestinal absorption .
- Nanocarrier systems : Liposomal encapsulation improves CNS delivery, as demonstrated with other VMAT2 inhibitors .
- Pharmacokinetic profiling : Measure plasma half-life, brain-to-plasma ratios, and metabolite identification in rodent models .
Q. What are the challenges in differentiating lobelane’s VMAT2 inhibition from off-target effects on neuronal excitability?
- Electrophysiology : Patch-clamp recordings in striatal slices to assess presynaptic DA release kinetics .
- Neurotransmitter panel screens : Test for cross-reactivity with glutamate, GABA, or serotonin transporters .
- Genetic knockdown models : Conditional VMAT2 knockout rodents confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
